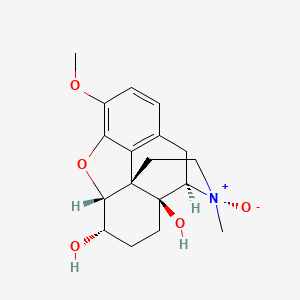

4,5α-环氧-3-甲氧基-17-甲基-吗啡烷-6α,14-二醇-17-氧化物

描述

This compound, also known as 6beta-Oxycodol Hydrochloride, belongs to the Oxycodone Hydrochloride family of drugs . It is used in the pharmaceutical industry and is classified as an analgesic . The molecular formula is C18 H23 N O4 . H Cl and it has a molecular weight of 353.84 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C18 H23 N O4 . This indicates that it contains 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . For a detailed 3D structure, please refer to specialized chemistry resources or software.科学研究应用

新颖的合成应用

- 邻位酯衍生物合成:已经开发出一种用于 4,5α-环氧-3-甲氧基-17-甲基-吗啡烷-6α,14-二醇-17-氧化物的邻位酯衍生物的新型合成方法。这些衍生物是潜在的选择性 ε 阿片受体配体。该过程涉及用甲醇、原甲酸三甲酯和 CuO/CuCl2 处理相关化合物,从而生成一种意外的邻位酯衍生物 (Watanabe, Kai, & Nagase, 2006)。

生物活性和药理学

- 阿片激动剂和拮抗剂活性:已经研究了从羟吗啡酮(一种与 4,5α-环氧-3-甲氧基-17-甲基-吗啡烷-6α,14-二醇-17-氧化物相关的化合物)衍生的 N-甲基取代的 14-羟基吗啡烷的合成和抗伤害感受性效力。这些化合物表现出不同程度的麻醉激动剂和拮抗剂活性 (Schmidhammer, Jacobson, Atwell, & Brossi, 1981)。

- 羟考酮 N-氧化物研究:已经对羟考酮 N-氧化物(一种与 4,5α-环氧-3-甲氧基-17-甲基-吗啡烷-6α,14-二醇-17-氧化物密切相关的化合物)进行了研究。它涉及通过用 3-氯过苯甲酸与羟考酮反应来制备非对映异构纯形式 (Sonar, Parkin, & Crooks, 2012)。

化学合成和改性

- 环氧和/或 N-氧基衍生物的合成:已经探索了使用可能适用于合成类似于 4,5α-环氧-3-甲氧基-17-甲基-吗啡烷-6α,14-二醇-17-氧化物的化合物的工艺的类固醇环氧和/或 N-氧基衍生物。这包括生物活性的转化和评估 (Djurendić 等人,2008)。

阿片受体研究

- κ 阿片受体选择性:缺乏类似于 4,5α-环氧-3-甲氧基-17-甲基-吗啡烷-6α,14-二醇-17-氧化物的 4,5-环氧桥的去二纳托啡明类似物的催化好氧氧化导致了对 κ 阿片受体更具选择性的配体。这项研究突出了修饰此类化合物以实现特定受体选择性的潜力 (Osa 等人,2007)。

安全和危害

作用机制

Target of Action

The compound, also known as Morphinan-6-ol , primarily targets opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

Morphinan-6-ol interacts with its targets by binding to the opioid receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

The binding of Morphinan-6-ol to opioid receptors affects several biochemical pathways. It inhibits adenylate cyclase, decreases intracellular cAMP levels, and leads to the opening of potassium channels and closing of calcium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioids, it is expected to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of Morphinan-6-ol’s action include decreased perception of pain, sedation, and euphoria. At higher doses, it can cause respiratory depression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of Morphinan-6-ol. For example, acidic conditions can enhance its stability, while certain drugs can either potentiate or inhibit its effects .

属性

IUPAC Name |

(3S,4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNMSKPCGNAJAM-XLODQLQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (](/img/no-structure.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)

![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)